molecular formula C20H24N4O5 B6541759 ethyl 4-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetyl}piperazine-1-carboxylate CAS No. 1060179-16-9

ethyl 4-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetyl}piperazine-1-carboxylate

Cat. No. B6541759
CAS RN: 1060179-16-9
M. Wt: 400.4 g/mol
InChI Key: HIYQZUZGTUMBQI-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The presence of the methoxyphenyl and dihydropyrimidinyl groups suggest that this compound could have interesting biological activities, but without specific studies, it’s hard to say for sure.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several functional groups and rings. The piperazine ring, the methoxyphenyl group, and the dihydropyrimidinyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The ester group could undergo hydrolysis, the piperazine ring could participate in various reactions, and the methoxyphenyl and dihydropyrimidinyl groups could also react under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the piperazine ring, the methoxyphenyl group, and the dihydropyrimidinyl group would all influence its properties .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. It could also involve investigating its mechanism of action and its safety and hazards .

properties

IUPAC Name

ethyl 4-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c1-3-29-20(27)23-10-8-22(9-11-23)19(26)13-24-14-21-17(12-18(24)25)15-4-6-16(28-2)7-5-15/h4-7,12,14H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYQZUZGTUMBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetyl)piperazine-1-carboxylate

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